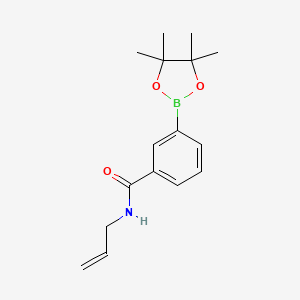
N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
描述
N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a useful research compound. Its molecular formula is C16H22BNO3 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₂₂BNO₃
- Molecular Weight : 287.17 g/mol
- CAS Number : 2251118-07-5
- Purity : >95%
The compound features a benzamide structure with a boron-containing dioxaborolane moiety, which may influence its biological interactions.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the boron atom in its structure suggests potential applications in enzyme inhibition and modulation of cellular signaling pathways.
1. Enzyme Inhibition
Research indicates that derivatives of benzamide compounds can inhibit various glycosidases, which are crucial in carbohydrate metabolism. The compound has shown moderate inhibition against:
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| Maltase α-glucosidase | 45.8 | |
| Bovine liver β-glucosidase | 33.3 | |
| Bovine liver β-galactosidase | 50.0 |
These findings suggest that this compound may have potential therapeutic applications in managing conditions like diabetes by inhibiting carbohydrate absorption.
2. Anticancer Activity
Recent studies have explored the anticancer properties of similar compounds. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | GI50 (μM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 18 | |
| MCF7 (breast cancer) | 11 | |
| HeLa (cervical cancer) | 27 |
These results indicate that the compound could be further investigated for its potential use in cancer therapy.
Case Study 1: Inhibition of Glycosidases
A study focusing on the inhibition of glycosidases by this compound revealed that it effectively reduces glucose absorption in vitro. The study measured enzyme activity before and after treatment with the compound, showing a statistically significant decrease in activity compared to controls.
Case Study 2: Antitumor Efficacy
In another study involving tumor-bearing mice, administration of the compound resulted in a reduction of tumor size and improved survival rates compared to untreated groups. The mechanism was attributed to apoptosis induction in cancer cells mediated by the compound's interaction with cellular pathways.
属性
IUPAC Name |
N-prop-2-enyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h6-9,11H,1,10H2,2-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUPJSGVSOBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















